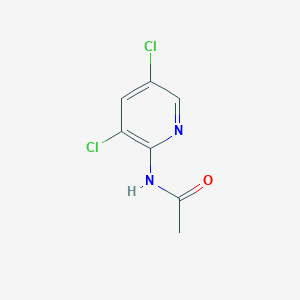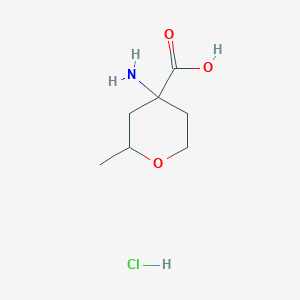
N-(3,5-Dichloropyridin-2-YL)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-Dichloropyridin-2-YL)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DPA, and it is a pyridine derivative that has been extensively studied for its biological and chemical properties. The purpose of
Mechanism Of Action
The mechanism of action of N-(3,5-Dichloropyridin-2-YL)acetamide is not fully understood, but it is believed to act through the inhibition of certain enzymes and proteins. In cancer cells, this compound has been shown to inhibit the activity of histone deacetylase enzymes, which play a crucial role in the regulation of gene expression. In weeds, N-(3,5-Dichloropyridin-2-YL)acetamide has been shown to inhibit the activity of protoporphyrinogen oxidase, which is an essential enzyme in the biosynthesis of chlorophyll.
Biochemical and Physiological Effects:
N-(3,5-Dichloropyridin-2-YL)acetamide has been shown to have significant biochemical and physiological effects in various organisms. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In plants, N-(3,5-Dichloropyridin-2-YL)acetamide has been shown to inhibit chlorophyll biosynthesis, leading to the death of weeds. In animals, the toxicity of this compound is low, and it has been shown to have no significant adverse effects on health.
Advantages And Limitations For Lab Experiments
The advantages of using N-(3,5-Dichloropyridin-2-YL)acetamide in lab experiments include its high purity, high yield, and low toxicity. This compound is also relatively easy to synthesize, making it a cost-effective option for researchers. The limitations of using this compound in lab experiments include its limited solubility in water, which can make it challenging to use in certain assays.
Future Directions
There are several future directions for the research and development of N-(3,5-Dichloropyridin-2-YL)acetamide. In medicinal chemistry, further studies are needed to investigate the potential of this compound as an anticancer agent and to optimize its efficacy and safety profile. In agrochemicals, further studies are needed to investigate the potential of this compound as a herbicide and to develop more effective formulations. In material science, further studies are needed to investigate the potential of this compound as a building block for the synthesis of novel materials with unique properties.
Conclusion:
In conclusion, N-(3,5-Dichloropyridin-2-YL)acetamide is a chemical compound with significant potential applications in various fields. Its synthesis method is straightforward, and it has been extensively studied for its biological and chemical properties. Further research is needed to optimize its efficacy and safety profile and to develop more effective formulations for its potential applications.
Synthesis Methods
The synthesis of N-(3,5-Dichloropyridin-2-YL)acetamide involves the reaction of 3,5-dichloropyridine-2-carboxylic acid with thionyl chloride to form 3,5-dichloropyridine-2-carbonyl chloride. This intermediate is then reacted with acetamide to form N-(3,5-Dichloropyridin-2-YL)acetamide. The yield of this synthesis method is high, and the purity of the compound can be achieved through recrystallization.
Scientific Research Applications
N-(3,5-Dichloropyridin-2-YL)acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, agrochemicals, and material science. In medicinal chemistry, this compound has been investigated for its potential as an anticancer agent, and it has shown promising results in preclinical studies. In agrochemicals, N-(3,5-Dichloropyridin-2-YL)acetamide has been investigated for its potential as a herbicide, and it has shown effective control of weeds in various crops. In material science, this compound has been investigated for its potential as a building block for the synthesis of novel materials.
properties
IUPAC Name |
N-(3,5-dichloropyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2O/c1-4(12)11-7-6(9)2-5(8)3-10-7/h2-3H,1H3,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMGQFSPFIYHCOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=N1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-Dichloropyridin-2-YL)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B2482816.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide](/img/structure/B2482818.png)


amino}propanoate](/img/structure/B2482823.png)

![N-(3,4-difluorophenyl)-2-[3-oxo-6-(phenylsulfonyl)[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2482827.png)
![[(1R)-1-(4-Chlorophenyl)ethyl]methylamine](/img/structure/B2482828.png)


![(4-(Furan-2-carbonyl)piperazin-1-yl)(3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazol-2-yl)methanone](/img/structure/B2482834.png)


![2,6-difluoro-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2482839.png)